1-Fluoro-3-(trifluoromethyl)-2-vinylbenzene
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Overview
Description
1-Fluoro-3-(trifluoromethyl)-2-vinylbenzene is an organic compound characterized by the presence of a fluorine atom, a trifluoromethyl group, and a vinyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-3-(trifluoromethyl)-2-vinylbenzene typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of a fluorine atom to the benzene ring.
Trifluoromethylation: Addition of a trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Vinylation: Introduction of a vinyl group through a Heck reaction or similar coupling reactions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Fluoro-3-(trifluoromethyl)-2-vinylbenzene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(trifluoromethyl)-2-vinylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Fluoro-3-(trifluoromethyl)-2-vinylbenzene exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine and trifluoromethyl groups can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can influence various pathways, including enzymatic reactions and receptor binding, making the compound valuable in medicinal chemistry and materials science.
Comparison with Similar Compounds
1-Fluoro-3-(trifluoromethyl)-2-vinylbenzene can be compared with other fluorinated aromatic compounds, such as:
- 1-Fluoro-2-(trifluoromethyl)benzene
- 1-Fluoro-4-(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical properties and reactivity patterns. This makes it a versatile compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
2-ethenyl-1-fluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4/c1-2-6-7(9(11,12)13)4-3-5-8(6)10/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEYUQXRAUJFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=C1F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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